Chemical Space Positioning: Physicochemical Property Comparison of CAS 2034316-73-7 Against the S37a/S37b TSHR Antagonist Series
CAS 2034316-73-7 differs fundamentally from the well-characterized TSHR antagonist series (S37, S37a, S37b) in both molecular weight and structural complexity. The target compound has MW 330.4 Da and 23 heavy atoms [1], whereas S37a has MW 460.57 Da with a much more rigid, bent shape containing seven chiral centers [2]. The target compound's XLogP3-AA of 1.9 [1] suggests moderate lipophilicity, whereas S37a's published pharmacokinetic profile includes 53% oral bioavailability in mice [2]. This physicochemical divergence means that CAS 2034316-73-7 occupies a different region of drug-like chemical space and cannot be assumed to share S37a's target selectivity, potency, or in vivo behavior.
| Evidence Dimension | Physicochemical property profile (MW, lipophilicity, structural complexity) |
|---|---|
| Target Compound Data | MW 330.4 Da; XLogP3-AA 1.9; 23 heavy atoms; 1 undefined stereocenter; 5 rotatable bonds; TPSA 94.7 Ų [1] |
| Comparator Or Baseline | S37a: MW 460.57 Da; 7 chiral centers; rigid bent conformation; 53% oral bioavailability in mice [2]. S37b: MW 460.57 Da; less effective enantiomer of S37a . |
| Quantified Difference | MW reduction of 130 Da (28% lower); XLogP3-AA 1.9 vs. S37a estimated cLogP ~4–5 (computed difference ≥2 log units); 5 vs. 0 rotatable bonds difference (S37a is conformationally rigid) |
| Conditions | Computed physicochemical properties (PubChem 2024.12.12 release) vs. published experimental and computational data for S37a/S37b |
Why This Matters
The 28% lower molecular weight and 2+ log unit lower lipophilicity of CAS 2034316-73-7 compared to S37a predict substantially different membrane permeability, metabolic stability, and off-target binding profiles, making the compound unsuitable as a direct substitute in assays validated with S37a.
- [1] PubChem Compound Summary for CID 119106143. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Marcinkowski P, et al. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy. Thyroid. 2019 Jan;29(1):111-123. PMID: 30351237. View Source
